![molecular formula C15H14F2N2O2S B3254374 N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide CAS No. 2369613-58-9](/img/structure/B3254374.png)
N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide
Übersicht
Beschreibung
N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide, also known as DFB, is a chemical compound that has shown promising results in scientific research. DFB is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent in various diseases.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition : Schiff base derivatives of benzenesulfonamide, similar in structure to N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide, have shown notable urease inhibitory activity. This suggests potential applications in treating diseases related to urease activity, such as peptic ulcers and urinary tract infections (Hamad et al., 2020).
Anti-Inflammatory and Anticancer Properties : Certain derivatives of benzenesulfonamide demonstrated anti-inflammatory, analgesic, and anticancer properties. This highlights their potential as therapeutic agents in the treatment of inflammation and cancer (Küçükgüzel et al., 2013).
Antibacterial Activity : Benzenesulfonamide derivatives have been evaluated for their antibacterial activities, indicating their potential use in developing new antibacterial agents (Parajapati & Goswami, 2016).
Antifungal and Anti-HIV Activity : Novel benzenesulfonamide compounds have shown promise in antifungal and anti-HIV applications, suggesting a potential role in the treatment of fungal infections and HIV (Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment : Benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment method for cancer. These compounds exhibit properties beneficial for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).
Chemical Genetics in Plant Biology : In plant biology, a compound structurally similar to benzenesulfonamide has been identified for its ethylene-like biological activity, influencing plant growth and development (Oh et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of N’-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These proteins play crucial roles in cell growth, proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its targets through ligand-protein interactions
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. The pathways influenced by the compound are likely related to the functions of its targets, which include cell growth, proliferation, differentiation, and survival . The downstream effects of these pathway alterations are complex and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse due to its multi-targeted nature. It has been suggested that the compound has anticancer implications, potentially through its interactions with its targets . .
Eigenschaften
IUPAC Name |
N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c1-10-3-6-13(7-4-10)22(20,21)19-18-11(2)14-8-5-12(16)9-15(14)17/h3-9,19H,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCAIYHKHXUUKS-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-(2,4-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



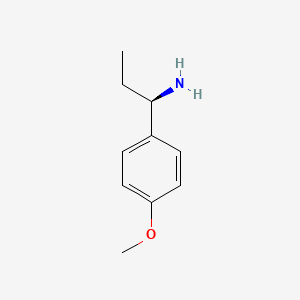


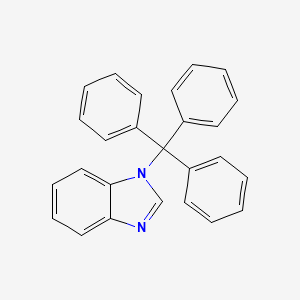


![N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine](/img/structure/B3254335.png)

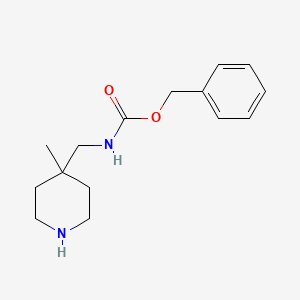
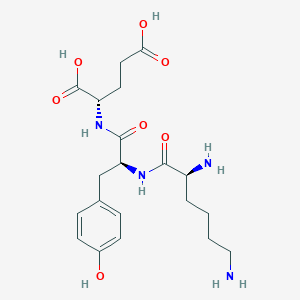


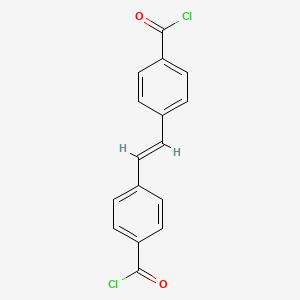
![9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione](/img/structure/B3254394.png)